gamma-Glutamylcysteine

Catalog No.
S750703
CAS No.
636-58-8
M.F
C8H14N2O5S
M. Wt
250.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Glutamylcysteine

CAS Number

636-58-8

Product Name

gamma-Glutamylcysteine

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

RITKHVBHSGLULN-WHFBIAKZSA-N

SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N

Synonyms

γ-L-Glutamyl-L-cysteine; des-Gly-glutathione reduced form; γ-Glu-Cys; N-L-γ-glutamyl-; γ-Glutamylcysteine; N-(1-Carboxy-2-mercaptoethyl)-glutamine; L-gamma-Glutamyl-L-cysteine

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N

γ-GC as a Precursor for Glutathione Synthesis

Glutathione (GSH) is a tripeptide composed of cysteine, glycine, and glutamate. Its synthesis occurs in two steps, with γ-GC acting as an intermediate in the first step catalyzed by the enzyme glutamate-cysteine ligase (GCL) []. GCL combines glutamate and cysteine to form γ-GC. Subsequently, another enzyme, glutathione synthetase, utilizes γ-GC and glycine to produce the final product, GSH [].

Studies suggest that γ-GC supplementation may be beneficial in situations where GSH synthesis is compromised. Certain chronic diseases and aging are associated with decreased GCL activity, leading to insufficient GSH levels []. In such cases, providing γ-GC directly as a supplement may bypass the limiting step in the synthesis pathway and help restore cellular GSH levels.

Research on the Therapeutic Potential of γ-GC

Several areas of scientific research are exploring the potential therapeutic applications of γ-GC:

  • Neuroprotection: Studies in animal models demonstrate that γ-GC can protect brain cells from oxidative damage and improve cognitive function [].
  • Reducing Oxidative Stress: Research suggests that γ-GC can mitigate oxidative stress in various tissues, including the liver and heart, offering potential protection against conditions associated with oxidative stress [, ].
  • Sepsis Treatment: Some studies suggest that γ-GC may have therapeutic potential in sepsis, a life-threatening condition characterized by systemic inflammation [].

Gamma-Glutamylcysteine is a dipeptide composed of the amino acids L-glutamic acid and L-cysteine, linked by a unique gamma-bond. This compound serves as a critical precursor in the biosynthesis of glutathione, an essential antioxidant in living organisms. Gamma-Glutamylcysteine is found in various biological systems, including animals, plants, fungi, and some bacteria, and plays a vital role in cellular protection against oxidative stress .

  • GGC's primary function is within the γ-glutamyl cycle. This cycle helps regulate glutamate levels and provides precursors for glutathione synthesis [].
  • GGC can act as a substitute for glutathione in some antioxidant reactions, helping to neutralize free radicals and protect cells from oxidative stress.
  • Research on the specific safety hazards of GGC is limited due to its presence within cells at low concentrations [].
  • As a component of proteins, excessive amounts of cysteine can be harmful, so it's important to note that GGC breaks down into cysteine [].

Gamma-Glutamylcysteine is synthesized through an ATP-dependent reaction catalyzed by the enzyme glutamate-cysteine ligase. This reaction involves the condensation of L-glutamic acid and L-cysteine, forming gamma-glutamylcysteine while releasing adenosine diphosphate and inorganic phosphate . The subsequent step in glutathione synthesis involves the addition of glycine to gamma-glutamylcysteine, catalyzed by glutathione synthetase, resulting in the formation of glutathione .

Gamma-Glutamylcysteine exhibits antioxidant properties similar to those of glutathione. It acts as a cofactor for glutathione peroxidase, facilitating the detoxification of reactive oxygen species such as hydrogen peroxide and superoxide anions. Research indicates that gamma-glutamylcysteine can effectively replace glutathione in certain biochemical pathways, particularly in conditions where glutathione levels are compromised . Additionally, it plays a role in maintaining thiol-enzyme activity and protecting cellular components from oxidative damage .

Research has indicated that gamma-glutamylcysteine interacts with various cellular pathways:

  • It can influence the activity of enzymes involved in antioxidant defense.
  • Studies have shown that it may modulate cellular responses to oxidative stress by acting as a signaling molecule or cofactor for other enzymes .

Moreover, its ability to enhance glutathione levels without directly increasing extracellular glutathione concentrations suggests a unique role in cellular homeostasis .

Several compounds share structural or functional similarities with gamma-glutamylcysteine:

CompoundDescriptionUnique Features
GlutathioneA tripeptide composed of gamma-glutamylcysteine and glycineMost abundant intracellular thiol; crucial for detoxification
CysteinylglycineA dipeptide formed from cysteine and glycineInvolved in protein synthesis; less potent as an antioxidant
N-acetylcysteineA derivative of cysteine with an acetyl groupKnown for mucolytic properties; used in respiratory conditions
L-cysteineA free amino acid that serves as a precursor for protein synthesisDirectly involved in antioxidant defense mechanisms

Gamma-glutamylcysteine is unique due to its specific role as an immediate precursor to glutathione and its distinct mechanism of action as an antioxidant. Unlike other compounds listed, it directly participates in the synthesis pathway of one of the most important antioxidants in biological systems while also exhibiting antioxidant properties itself .

The discovery and characterization of gamma-glutamylcysteine emerged from pioneering work in the 1970s when Meister and colleagues first described the gamma-glutamyl cycle. This dipeptide was initially identified as a key intermediate in glutathione metabolism, distinguished by its unusual gamma-bond formation between the constituent amino acids. The compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, characterized by an alpha amino acid bearing an acyl group at its terminal nitrogen atom.

Gamma-glutamylcysteine was recognized early as having relatively unusual structural properties compared to conventional dipeptides. The gamma-bond between L-glutamic acid and L-cysteine creates a unique molecular architecture that confers resistance to cleavage by cellular peptidases, requiring specialized enzymes such as gamma-glutamyl transpeptidase for its metabolic processing. This structural peculiarity immediately suggested important functional implications for cellular metabolism and transport processes.

The molecular characterization revealed gamma-glutamylcysteine as a dipeptide with the chemical formula C₈H₁₄N₂O₅S and a molecular weight of 250.272 Da. The compound exists in all living species, ranging from bacteria to humans, indicating its fundamental importance in cellular biochemistry. Its classification as a potentially toxic compound at high concentrations, despite its essential biological functions, highlighted the need for careful regulation of its cellular levels.

Position in the Gamma-Glutamyl Cycle

The gamma-glutamyl cycle, first comprehensively described by Meister in the 1970s, represents a sophisticated cellular system for amino acid transport and glutathione metabolism. Within this cycle, gamma-glutamylcysteine occupies a central position as both a product of glutathione degradation and a precursor for glutathione synthesis. The cycle was proposed as a unified pathway that could explain both the synthesis and degradation of glutathione while simultaneously serving as an amino acid transport system.

The positional significance of gamma-glutamylcysteine within the cycle became apparent through studies revealing its dual role in cellular metabolism. As a product of gamma-glutamyl transpeptidase activity on glutathione, it serves as an intermediate that can be further metabolized to yield constituent amino acids. Conversely, as a substrate for glutathione synthetase, it represents the penultimate step in glutathione biosynthesis, requiring only the addition of glycine to complete the tripeptide formation.

The gamma-glutamyl cycle's transport function relies heavily on the properties of gamma-glutamylcysteine and related gamma-glutamyl compounds. The cycle was proposed to mediate amino acid transport across cellular membranes through a series of energy-requiring reactions, with gamma-glutamyl transpeptidase functioning in translocation and gamma-glutamylcysteine synthetase catalyzing recovery steps. This positional importance within the transport system emphasized the compound's role beyond simple metabolic intermediacy.

Relationship to Glutathione Metabolism

The relationship between gamma-glutamylcysteine and glutathione metabolism is fundamental and multifaceted, extending from direct precursor function to regulatory control mechanisms. Gamma-glutamylcysteine serves as the most immediate precursor to glutathione, with its synthesis representing the rate-limiting step in glutathione biosynthesis. This rate-limiting nature makes gamma-glutamylcysteine production crucial for maintaining cellular glutathione levels and, consequently, cellular antioxidant capacity.

The biosynthetic relationship involves the ATP-dependent condensation of L-glutamic acid and L-cysteine, catalyzed by glutamate-cysteine ligase, to form gamma-glutamylcysteine. This reaction represents the first and most tightly regulated step in glutathione synthesis, with the enzyme subject to feedback inhibition by glutathione itself. The regulatory mechanism ensures that gamma-glutamylcysteine production is controlled according to cellular glutathione needs, preventing both deficiency and excess accumulation.

Studies have demonstrated that gamma-glutamylcysteine concentrations in human plasma range from 1 to 5 μM, while intracellular concentrations typically remain at 5 to 10 μM. These relatively low concentrations reflect the rapid conversion of gamma-glutamylcysteine to glutathione by glutathione synthetase, maintaining the compound in a dynamic equilibrium with its metabolic products. The relationship extends to degradative pathways, where gamma-glutamyl transpeptidase can cleave glutathione to regenerate gamma-glutamylcysteine, creating a complex metabolic network.

Significance in Cellular Biochemistry

The cellular biochemical significance of gamma-glutamylcysteine extends far beyond its role as a glutathione precursor, encompassing independent antioxidant functions, transport mechanisms, and regulatory activities. Research has revealed that gamma-glutamylcysteine possesses intrinsic antioxidant properties, capable of functioning as a powerful antioxidant in its own right. This independent antioxidant capacity suggests that the compound may contribute to cellular protection even when glutathione synthesis is impaired.

The essential nature of gamma-glutamylcysteine for mammalian life has been dramatically demonstrated through genetic studies. Mice with knocked-out glutamate-cysteine ligase genes, which cannot produce gamma-glutamylcysteine, fail to develop beyond the embryo stage and die before birth. This embryonic lethality underscores the compound's fundamental importance for cellular survival and development, establishing it as one of the most critical metabolic intermediates in cellular biochemistry.

Recent investigations have expanded understanding of gamma-glutamylcysteine's biochemical significance to include its interactions with various cellular enzymes. Studies have shown that gamma-glutamylcysteine can serve as a substrate for glutathione peroxidase, glutathione S-transferase, and gamma-glutamyl transferase, demonstrating its versatility in cellular biochemical pathways. These interactions suggest that gamma-glutamylcysteine may participate in detoxification processes and cellular signaling pathways independently of its conversion to glutathione.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

XLogP3

-3.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

250.06234272 g/mol

Monoisotopic Mass

250.06234272 g/mol

Heavy Atom Count

16

Appearance

White to Off-White Solid

UNII

M984VJS48P

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

636-58-8

Wikipedia

Gamma-glutamylcysteine

Dates

Modify: 2023-08-15
1. Yang Y, Li L, Hang Q, Fang Y, Dong X, Cao P, Yin Z, Luo L. γ-glutamylcysteine exhibits anti-inflammatory effects by increasing cellular glutathione level. Redox Biol. 2019 Jan;20:157-166. doi: 10.1016/j.redox.2018.09.019. Epub 2018 Sep 26. PMID: 30326393; PMCID: PMC6197438.

2. Quintana-Cabrera R, Fernandez-Fernandez S, Bobo-Jimenez V, Escobar J, Sastre J, Almeida A, Bolaños JP. γ-Glutamylcysteine detoxifies reactive oxygen species by acting as glutathione peroxidase-1 cofactor. Nat Commun. 2012 Mar 6;3:718. doi: 10.1038/ncomms1722. PMID: 22395609; PMCID: PMC3316877.

3. Janowiak BE, Hayward MA, Peterson FC, Volkman BF, Griffith OW. Gamma-glutamylcysteine synthetase-glutathione synthetase: domain structure and identification of residues important in substrate and glutathione binding. Biochemistry. 2006 Sep 5;45(35):10461-73. doi: 10.1021/bi052483v. PMID: 16939198.

4. Quintana-Cabrera R, Bolaños JP. Glutathione and γ-glutamylcysteine in the antioxidant and survival functions of mitochondria. Biochem Soc Trans. 2013 Feb 1;41(1):106-10. doi: 10.1042/BST20120252. PMID: 23356267.

5. Järvinen K, Soini Y, Kahlos K, Kinnula VL. Overexpression of gamma-glutamylcysteine synthetase in human malignant mesothelioma. Hum Pathol. 2002 Jul;33(7):748-55. doi: 10.1053/hupa.2002.126191. PMID: 12196927.

Explore Compound Types